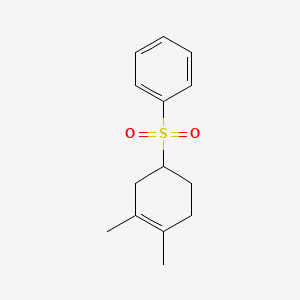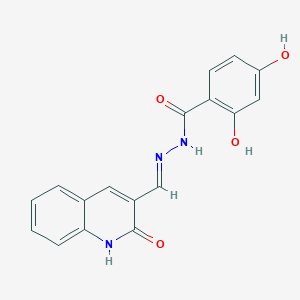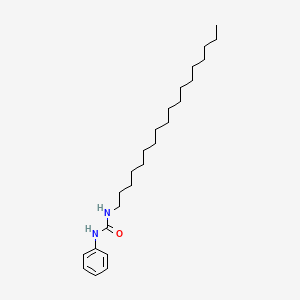
2-(2-hydroxyphenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyphenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenyl group attached to an acetamide moiety, which is further substituted with a hydroxyphenoxy group
Vorbereitungsmethoden
The synthesis of 2-(2-hydroxyphenoxy)-N-phenylacetamide typically involves the nucleophilic substitution reaction of 2-hydroxyphenol with N-phenylacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-(2-hydroxyphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, analgesic, and anticancer properties, which could be explored further for therapeutic applications.
Industry: It can be used in the production of specialty chemicals, coatings, and adhesives due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2-hydroxyphenoxy)-N-phenylacetamide can be compared with other phenoxyacetamide derivatives, such as:
2-(2-hydroxyphenoxy)-1-phenylethanol: This compound has a similar structure but with an additional hydroxyl group, which can affect its reactivity and biological activity.
3-(2-hydroxyphenoxy)-1,2-propanediol: This derivative has two hydroxyl groups, making it more hydrophilic and potentially more reactive in certain chemical reactions.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound has an additional acetamido group, which can enhance its binding affinity to certain targets and alter its pharmacological profile.
The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, which make it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
93985-70-7 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-(2-hydroxyphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H13NO3/c16-12-8-4-5-9-13(12)18-10-14(17)15-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
InChI-Schlüssel |
GPQMEOWBPOWODL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)





![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)

![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)


